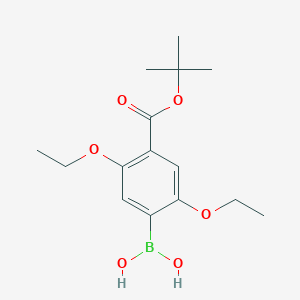
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis. It is particularly valuable in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which provides stability and facilitates various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced technologies are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The Boc group can be removed under acidic conditions, allowing further functionalization of the phenyl ring.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation reactions.
Acids: Such as trifluoroacetic acid, used for deprotecting the Boc group.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Functionalized Phenyl Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is used as a building block for synthesizing complex organic molecules. Its role in Suzuki-Miyaura coupling makes it invaluable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize molecules with potential therapeutic applications. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds, which can be further modified to enhance biological activity .
Industry
Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The primary mechanism of action for (4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid involves its participation in the Suzuki-Miyaura coupling reaction. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the Boc group, which provides stability and prevents unwanted side reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butoxycarbonyl)phenylboronic Acid: Similar in structure but lacks the diethoxy groups.
4-tert-Butylphenylboronic Acid: Similar but with a tert-butyl group instead of the Boc group.
Phenylboronic Acid: A simpler boronic acid without the Boc or diethoxy groups.
Uniqueness
(4-(tert-Butoxycarbonyl)-2,5-diethoxyphenyl)boronic acid is unique due to its combination of the Boc protecting group and diethoxy substituents. This combination provides enhanced stability and reactivity, making it particularly useful in complex organic synthesis .
Propriétés
Formule moléculaire |
C15H23BO6 |
|---|---|
Poids moléculaire |
310.15 g/mol |
Nom IUPAC |
[2,5-diethoxy-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H23BO6/c1-6-20-12-9-11(16(18)19)13(21-7-2)8-10(12)14(17)22-15(3,4)5/h8-9,18-19H,6-7H2,1-5H3 |
Clé InChI |
VBXVCKBGZWMBBU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1OCC)C(=O)OC(C)(C)C)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13356315.png)
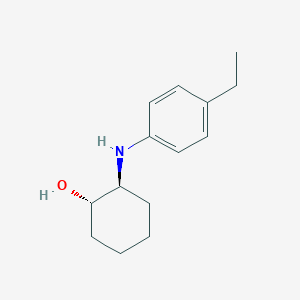
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13356328.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13356353.png)
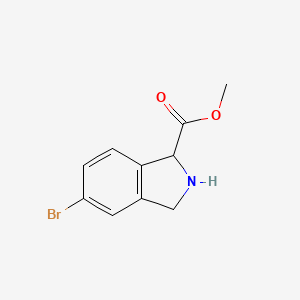
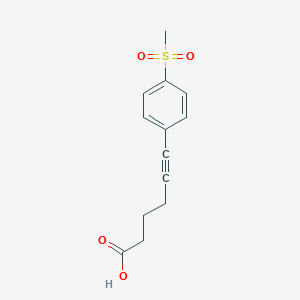
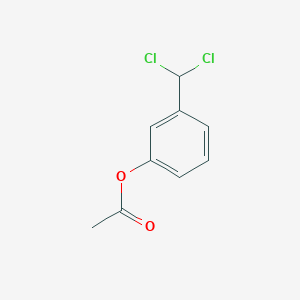
![1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13356375.png)
![Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13356382.png)
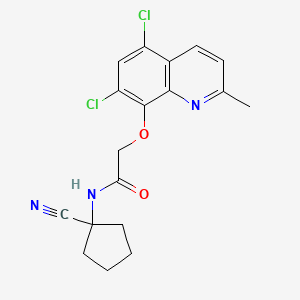



![Methyl 2-{[6-chloro-2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13356407.png)
